Fascaplysin

CDK4 CDK2 kinase selectivity

Select fascaplysin for CDK4 target validation where kinase selectivity matters. With ~1250-fold selectivity for CDK4 over CDK2 (IC₅₀ 0.35–0.41 µM vs >250 µM), this marine-derived bis-indole alkaloid enables unambiguous attribution of biological effects to CDK4 inhibition—selectivity unmatched by non-planar analogs (BPT, CA224). Its planar pentacyclic structure confers validated DNA intercalation (K₁ = 2.5×10⁶ M⁻¹), producing exclusive G₀/G₁ arrest without G₂/M confounding. Demonstrated enhanced potency in SCLC models (mean IC₅₀ = 0.57 µM in CTCs). The definitive tool compound for CDK4-specific and DNA-intercalation studies.

Molecular Formula C18H11N2O+
Molecular Weight 271.3 g/mol
Cat. No. B1201481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFascaplysin
Synonymsfascaplisine
fascaplysin
fascaplysine
Molecular FormulaC18H11N2O+
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O
InChIInChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1
InChIKeyWYQIPCUPNMRAKP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fascaplysin for Scientific Procurement: CDK4 Inhibitor, Baseline Characteristics, and Procurement Considerations


Fascaplysin is a marine-derived bis-indole alkaloid with the molecular formula C₁₈H₁₁N₂O⁺ and a characteristic planar pentacyclic structure [1]. Originally isolated from the marine sponge Fascaplysinopsis sp., it is recognized as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4), with a reported IC₅₀ of 0.35–0.4 µM against the CDK4/cyclin D1 complex [2]. The compound exhibits broad-spectrum antiproliferative activity across multiple cancer cell lines, induces G₁ cell cycle arrest, and has documented DNA intercalation properties stemming from its planar aromatic ring system [3].

Why Fascaplysin Cannot Be Substituted with Generic CDK4 Inhibitors or Structural Analogs


Generic substitution of fascaplysin with other CDK4 inhibitors or fascaplysin-derived structural analogs is not scientifically justified due to compound-specific divergence in three critical parameters: (1) kinase selectivity profile (∼1250-fold selectivity for CDK4 over CDK2 versus 8–10-fold selectivity for the analog 9-methylfascaplysin and complete lack of selectivity in non-planar analog CA224) [1]; (2) DNA intercalation capacity (fascaplysin displaces ethidium bromide from DNA at 1 µM, whereas non-planar analogs such as BPT show no intercalation up to 100 µM, fundamentally altering mechanism of action) [2]; and (3) cellular potency and cell cycle arrest profile (fascaplysin produces G₀/G₁ arrest via CDK4 inhibition and pRb phosphorylation blockade, whereas dual-mechanism analogs like BPT produce both G₀/G₁ and G₂/M arrest via concurrent tubulin polymerization inhibition) [3]. These differences preclude direct functional substitution in experimental protocols designed to interrogate CDK4-specific pathways or DNA-intercalation-dependent effects.

Fascaplysin Quantitative Differentiation Evidence: Head-to-Head Comparison with Closest Analogs


Fascaplysin vs. CDK2: ∼1250-Fold Kinase Selectivity Differential Quantified by IC₅₀ Ratio

Fascaplysin exhibits a quantifiable selectivity differential of approximately 1250-fold for CDK4/cyclin D1 over the structurally homologous CDK2/cyclin A, as established by direct biochemical kinase inhibition assays [1]. This selectivity is not observed to the same magnitude in the closest structural analogs. The selective inhibition of CDK4 correlates with G₀/G₁ cell cycle arrest and blockade of retinoblastoma protein (pRb) phosphorylation, which is a well-characterized functional readout of CDK4 inhibition [2].

CDK4 CDK2 kinase selectivity cell cycle target validation

Fascaplysin vs. BPT: Quantitative Comparison of CDK4 Inhibitory Potency (∼24-Fold Difference)

In a direct comparative study of fascaplysin and its non-planar tryptoline analog BPT, fascaplysin demonstrated approximately 24-fold greater potency for CDK4/cyclin D1 inhibition (IC₅₀ = 0.41 ± 0.04 µM) compared to BPT (IC₅₀ = 10 ± 1.2 µM) [1]. Both compounds were tested in parallel under identical in vitro kinase assay conditions, allowing for direct potency comparison. BPT's reduced CDK4 potency is accompanied by a fundamentally altered mechanism of action: BPT acts as a dual inhibitor of CDK4 and tubulin polymerization, producing both G₀/G₁ and G₂/M cell cycle arrest, whereas fascaplysin produces G₀/G₁ arrest exclusively through CDK4 inhibition [2].

fascaplysin analog BPT CDK4 inhibitor structure-activity relationship anticancer

Fascaplysin vs. Non-Planar Analogs: Quantitative DNA Intercalation Capacity Differential (1 µM vs >100 µM)

Fascaplysin's planar pentacyclic structure confers a quantifiable DNA intercalation capacity that is absent in non-planar analogs. In a standardized ethidium bromide (EtBr) displacement assay, fascaplysin displaces EtBr from double-stranded DNA at 1 µM, demonstrating high-affinity DNA intercalation [1]. By contrast, the non-planar analogs BPT, CA198, CA199, and CA211 exhibit no detectable EtBr displacement at concentrations up to 100 µM, confirming the absence of DNA intercalation [2]. This differential property has been mechanistically linked to fascaplysin's toxicity profile: the compound's DNA intercalation contributes to its broad cytotoxicity and lack of cancer-cell selectivity, a limitation that has driven the development of non-planar analogs with improved therapeutic windows [3].

DNA intercalation ethidium bromide displacement structure-activity relationship cytotoxicity mechanism chemical probe

Fascaplysin vs. 9-Methylfascaplysin: Divergent Activity Profiles Across Therapeutic Indications (CDK4 vs Aβ Aggregation)

Fascaplysin and its 9-methyl derivative exhibit fundamentally divergent activity profiles that dictate their respective research applications. 9-Methylfascaplysin is a more potent inhibitor of amyloid-β (Aβ) fibril formation than the parent compound fascaplysin; incubation of 9-methylfascaplysin with Aβ directly reduces Aβ oligomer formation and produces nanomolar neuroprotective effects in SH-SY5Y neuronal cells [1]. While direct comparative IC₅₀ values for Aβ aggregation inhibition are not reported as a single numerical metric across the same study, the qualitative directionality is consistently established: 9-methylfascaplysin demonstrates superior anti-Aβ aggregation activity. Conversely, fascaplysin remains the more extensively characterized CDK4 inhibitor and DNA intercalator, making it the preferred tool compound for cell cycle and oncology research [2].

fascaplysin derivative 9-methylfascaplysin Alzheimer's disease Aβ aggregation neuroprotection

Fascaplysin Pharmacokinetics: Quantified Biphasic Plasma Clearance with Rapid Distribution Phase (T½α = 16.7 min)

Fascaplysin exhibits a characterized biphasic plasma pharmacokinetic profile in C57Bl/6 mice following intravenous administration. A preliminary pharmacokinetic study using a validated HPLC detection method quantified the following parameters at a 20.6 mg/kg dose: rapid distribution half-life T½α = 16.7 min, terminal elimination half-life T½β = 11.7 h, and initial plasma concentration C₀ = 17.1 µg/mL [1]. These parameters provide a quantitative framework for in vivo dosing schedule design. The rapid distribution phase (16.7 min) suggests that fascaplysin undergoes swift tissue partitioning, while the extended terminal half-life (11.7 h) indicates prolonged systemic exposure following the initial distribution event [2]. Direct comparative pharmacokinetic data for fascaplysin versus its closest analogs (BPT, 9-methylfascaplysin) are not available in the peer-reviewed literature at the time of this analysis; such cross-compound comparisons remain a gap in the current evidence base.

pharmacokinetics in vivo plasma half-life tissue distribution preclinical development

Fascaplysin Cytotoxicity Across Lung Cancer Subtypes: Quantified SCLC vs. NSCLC Differential Sensitivity

Fascaplysin demonstrates a quantifiable differential in cytotoxic potency between small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines. In a comprehensive panel of lung cancer models, fascaplysin exhibited higher activity against SCLC cell lines (mean IC₅₀ = 0.89 µM) compared to NSCLC lines (mean IC₅₀ = 1.15 µM), representing a 1.3-fold selectivity window for SCLC [1]. Notably, fascaplysin showed even greater potency against SCLC circulating tumor cells (CTCs) both as single cells and in the form of tumorospheres (mean IC₅₀ = 0.57 µM), which are clinically linked to dismal prognosis and chemoresistance in this tumor type [2]. This differential sensitivity profile positions fascaplysin as a prioritized tool compound for SCLC-focused research over NSCLC-targeted investigations, though both subtypes remain responsive in the sub-micromolar to low-micromolar range.

lung cancer SCLC NSCLC circulating tumor cells cytotoxicity

Fascaplysin Best-Fit Research Applications: Evidence-Based Scenario Selection


CDK4-Specific Pathway Interrogation with Minimized CDK2 Cross-Reactivity

Fascaplysin is the compound of choice for experiments requiring selective inhibition of CDK4 with quantifiably low CDK2 off-target activity. The ∼1250-fold selectivity window (CDK4 IC₅₀ = 0.35–0.41 µM vs. CDK2 IC₅₀ > 250 µM) enables researchers to attribute observed biological effects to CDK4 inhibition with high confidence [1]. This selectivity is not replicated by non-planar analogs such as BPT (10 µM CDK4 IC₅₀) or CA224 (∼20 µM CDK4 IC₅₀), making fascaplysin the preferred tool compound for CDK4 target validation studies in Rb-positive tumor models and cell cycle research.

DNA Intercalation-Dependent Cytotoxicity Studies Requiring Positive Control Probes

Fascaplysin serves as an established positive control for DNA intercalation studies, with quantitatively characterized binding parameters (primary affinity constant K₁ = 2.5 × 10⁶ M⁻¹; base pair/drug stoichiometry = 2:1) [2]. Its ability to displace ethidium bromide from double-stranded DNA at 1 µM provides a clear, assayable benchmark for intercalation activity [3]. This property distinguishes fascaplysin from non-planar analogs (BPT, CA198, CA199, CA211) that show no detectable intercalation at concentrations up to 100 µM, making fascaplysin uniquely suited as a comparator compound in SAR studies aimed at decoupling DNA intercalation from CDK4 inhibition.

Small Cell Lung Cancer (SCLC) and Circulating Tumor Cell (CTC) Preclinical Modeling

Fascaplysin demonstrates quantifiably enhanced cytotoxicity against SCLC cell lines (mean IC₅₀ = 0.89 µM) and SCLC CTCs (mean IC₅₀ = 0.57 µM) compared to NSCLC lines (mean IC₅₀ = 1.15 µM), as established in direct comparative MTT assays [4]. This sensitivity differential positions fascaplysin as a prioritized tool compound for SCLC-focused preclinical research, particularly in studies involving CTC-derived tumorospheres that model the aggressive, chemoresistant phenotype characteristic of relapsed SCLC.

Cell Cycle Research Requiring Exclusive G₀/G₁ Arrest Without G₂/M Confounding

Fascaplysin produces cell cycle arrest exclusively at the G₀/G₁ phase via CDK4 inhibition and subsequent blockade of pRb phosphorylation, with no evidence of G₂/M arrest at pharmacologically relevant concentrations [5]. This monophasic arrest profile contrasts with that of the dual-mechanism analog BPT, which induces both G₀/G₁ arrest (via CDK4 inhibition) and G₂/M arrest (via tubulin polymerization inhibition) [6]. Researchers investigating G₁/S transition regulation or pRb-E2F pathway dynamics should therefore select fascaplysin over BPT to avoid mechanistic confounding.

Quote Request

Request a Quote for Fascaplysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.